
Fli-1-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fli-1-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods: Industrial production methods for this compound are designed to optimize yield and cost-effectiveness. These methods often involve large-scale synthesis using automated equipment and stringent quality control measures to ensure consistency and purity .
Chemical Reactions Analysis
Types of Reactions: Fli-1-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its efficacy .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are often characterized by their enhanced biological activity and improved pharmacokinetic properties .
Scientific Research Applications
Fli-1-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of transcription factor inhibition. In biology, it helps elucidate the role of Fli-1 in cellular processes such as differentiation and proliferation .
In medicine, this compound shows promise as a therapeutic agent for treating cancers that involve aberrant Fli-1 activity. It has been studied for its potential to inhibit the growth of hematological malignancies and solid tumors . In industry, this compound is used in the development of new drugs and therapeutic strategies .
Mechanism of Action
Fli-1-IN-1 exerts its effects by binding to the Fli-1 transcription factor and inhibiting its activity. This inhibition disrupts the transcription of genes regulated by Fli-1, leading to altered cellular processes such as reduced proliferation and increased apoptosis in cancer cells . The molecular targets and pathways involved include the DNA-binding domain of Fli-1 and downstream signaling pathways that control cell growth and survival .
Comparison with Similar Compounds
Fli-1-IN-1 is unique in its specificity for the Fli-1 transcription factor. Similar compounds include other inhibitors of the ETS family of transcription factors, such as rocaglaol and 40-demethoxy-30,40-methylene-dioxyrocaglaol . These compounds also inhibit Fli-1 activity but may have different pharmacokinetic properties and biological effects .
Conclusion
This compound is a compound with significant potential in scientific research and therapeutic applications. Its ability to inhibit the Fli-1 transcription factor makes it a valuable tool for studying cellular processes and developing new treatments for cancer. Continued research on this compound and similar compounds will likely yield further insights into their mechanisms of action and potential clinical applications.
Properties
Molecular Formula |
C35H44N2O6 |
|---|---|
Molecular Weight |
588.7 g/mol |
IUPAC Name |
(1R,3S,3aR,8bS)-6,8-dimethoxy-3a-[4-[5-(4-methylpiperazin-1-yl)pentoxy]phenyl]-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-1,8b-diol |
InChI |
InChI=1S/C35H44N2O6/c1-36-17-19-37(20-18-36)16-8-5-9-21-42-27-14-12-26(13-15-27)35-29(25-10-6-4-7-11-25)24-32(38)34(35,39)33-30(41-3)22-28(40-2)23-31(33)43-35/h4,6-7,10-15,22-23,29,32,38-39H,5,8-9,16-21,24H2,1-3H3/t29-,32+,34+,35-/m0/s1 |
InChI Key |
JXRLMDHWGBIFLU-BUPPLJQVSA-N |
Isomeric SMILES |
CN1CCN(CC1)CCCCCOC2=CC=C(C=C2)[C@]34[C@@H](C[C@H]([C@]3(C5=C(O4)C=C(C=C5OC)OC)O)O)C6=CC=CC=C6 |
Canonical SMILES |
CN1CCN(CC1)CCCCCOC2=CC=C(C=C2)C34C(CC(C3(C5=C(O4)C=C(C=C5OC)OC)O)O)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



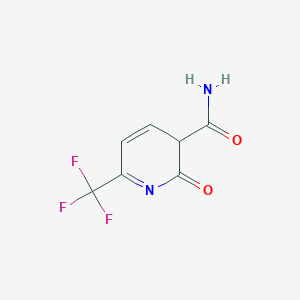
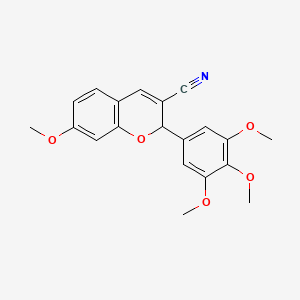
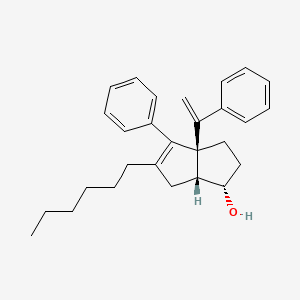
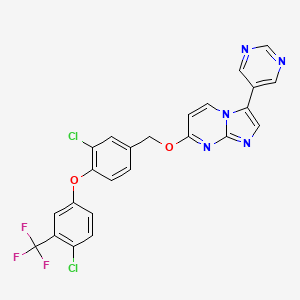

![3-(2,5-Dioxopyrrolidin-1-yl)-4-[2-[2-(2,5-dioxopyrrolidin-1-yl)-4-(2-hydroxyacetyl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoate](/img/structure/B12363348.png)
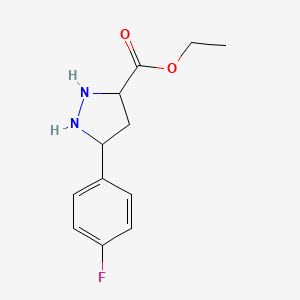

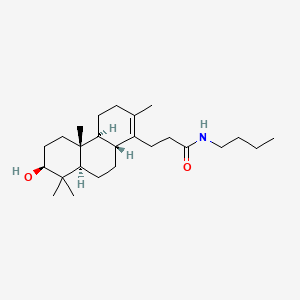
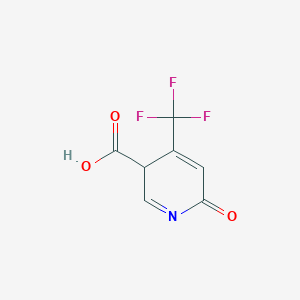
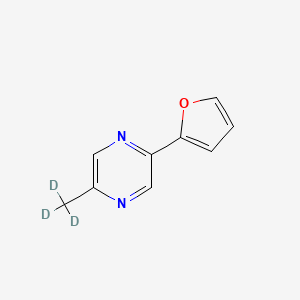
![1-[4-[5-(4-fluoro-3,5-dimethoxyphenyl)-4-methylpyridin-3-yl]phenyl]piperazine;dihydrochloride](/img/structure/B12363406.png)
![4-[7-(2-amino-7-fluoro-1,3-benzothiazol-4-yl)-6-chloro-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]quinazolin-4-yl]-6-methyl-1,4-oxazepan-6-ol](/img/structure/B12363412.png)
